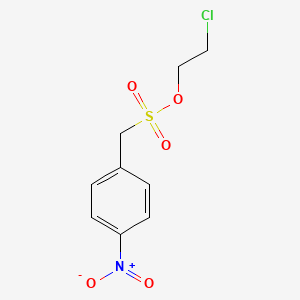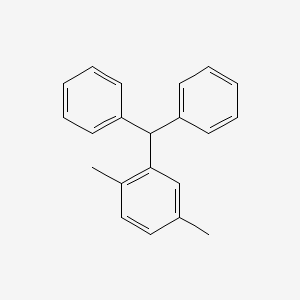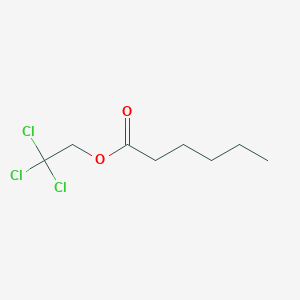
2,2,2-Trichloroethyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl hexanoate is an organic compound with the molecular formula C8H13Cl3O2This compound is characterized by the presence of a hexanoate group esterified with 2,2,2-trichloroethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl hexanoate undergoes various chemical reactions, including:
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Hexanoic acid and 2,2,2-trichloroethanol.
Reduction: Hexanoic acid and 2,2,2-trichloroethanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl hexanoate involves its hydrolysis to release hexanoic acid and 2,2,2-trichloroethanol. The released hexanoic acid can participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a protecting group for hydroxyl and amino groups in organic synthesis . The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another related compound used for the protection of hydroxyl and amino groups.
Uniqueness
2,2,2-Trichloroethyl hexanoate is unique due to its specific ester structure, which combines the properties of hexanoic acid and 2,2,2-trichloroethanol. This combination allows it to serve as a versatile reagent in various chemical reactions and applications .
Properties
CAS No. |
57392-47-9 |
|---|---|
Molecular Formula |
C8H13Cl3O2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl hexanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-6H2,1H3 |
InChI Key |
WGQPNMRSQVQUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


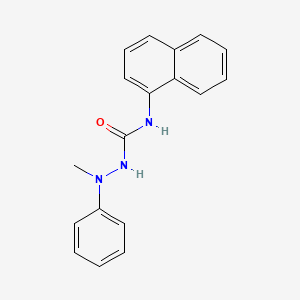
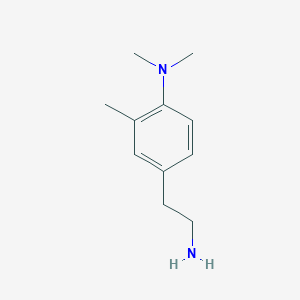
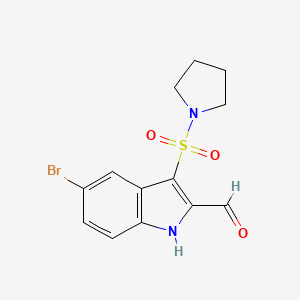
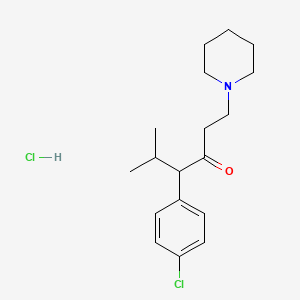
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
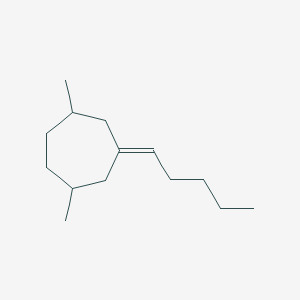
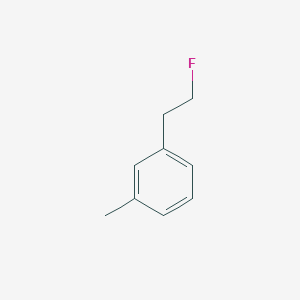


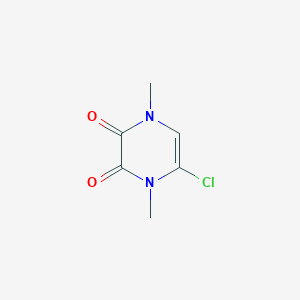
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
